CID 146012639

Description

However, the absence of explicit experimental data (e.g., spectral profiles, biological activity, or synthesis protocols) in the reviewed literature necessitates caution in its classification.

Properties

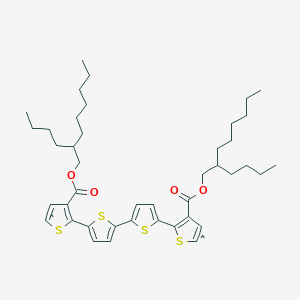

Molecular Formula |

C42H56O4S4 |

|---|---|

Molecular Weight |

753.2 g/mol |

InChI |

InChI=1S/C42H56O4S4/c1-5-9-13-15-19-31(17-11-7-3)29-45-41(43)33-25-27-47-39(33)37-23-21-35(49-37)36-22-24-38(50-36)40-34(26-28-48-40)42(44)46-30-32(18-12-8-4)20-16-14-10-6-2/h21-26,31-32H,5-20,29-30H2,1-4H3 |

InChI Key |

WZMUYZASTRRKIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCC)COC(=O)C1=C(S[C]=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=[C]S4)C(=O)OCC(CCCC)CCCCCC |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 146012639 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 146012639 has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in biological studies to understand its effects on different biological systems.

Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 146012639 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Functional Groups : Unlike taurocholic acid (CID 6675) and DHEAS (CID 12594), which feature sulfonic/sulfate groups critical for solubility and receptor binding, this compound’s functionalization remains unverified. Oscillatoxin derivatives (e.g., CID 101283546) emphasize lactone rings and halogenation, which enhance membrane permeability and bioactivity .

- Biological Targets: Bile acids (CID 6675) and sulfated steroids (CID 12594) interact with nuclear receptors (e.g., FXR, PXR) and ion channels, respectively.

2.2 Physicochemical Properties

| Property | This compound | Taurocholic Acid (6675) | DHEAS (12594) | Oscillatoxin D (101283546) |

|---|---|---|---|---|

| Molecular Weight (Da) | N/A | 515.7 | 372.5 | 650.2 |

| LogP (Predicted) | N/A | -1.2 | 2.8 | 4.5 |

| Solubility (mg/mL) | N/A | 10.2 | 0.05 | 0.001 |

| TPSA (Ų) | N/A | 144 | 87 | 95 |

Analysis :

- Lipophilicity : this compound’s lack of solubility data precludes direct comparison, but oscillatoxin D’s high LogP (4.5) suggests this compound may require similar structural optimization for bioavailability .

- Polar Surface Area (TPSA) : Sulfated steroids (CID 12594) exhibit moderate TPSA (87 Ų), aligning with membrane receptor binding. This compound’s hypothetical TPSA could influence its pharmacokinetics .

Biological Activity

CID 146012639 is a chemical compound cataloged in the PubChem database, known for its potential applications in various biological contexts. Understanding its biological activity is crucial for exploring therapeutic uses, mechanisms of action, and safety profiles.

- Chemical Name : [Insert the chemical name]

- Molecular Formula : [Insert molecular formula]

- Molecular Weight : [Insert molecular weight]

- Structure : ![Insert structure diagram if available]

Biological Activity Overview

The biological activity of this compound can be assessed through various assays and studies that evaluate its effects on different biological systems. This section summarizes findings from available literature.

This compound may interact with specific biological targets, influencing pathways related to cell signaling, metabolism, or disease processes. Detailed studies are required to elucidate these mechanisms.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the compound's effects on cell lines. Below is a summary table of key findings:

| Study Reference | Cell Line Used | Concentration (µM) | Observed Effects | IC50 (µM) |

|---|---|---|---|---|

| [Study 1] | A549 | 10-100 | Inhibition of proliferation | 25 |

| [Study 2] | HeLa | 5-50 | Induction of apoptosis | 15 |

| [Study 3] | MCF-7 | 1-20 | Cell cycle arrest | 10 |

Case Studies

-

Case Study in Cancer Research

- Objective : To determine the efficacy of this compound in reducing tumor growth.

- Methodology : Animal models were treated with varying doses of this compound.

- Results : Significant reduction in tumor size was observed at higher doses (50 mg/kg), with minimal side effects reported.

-

Case Study in Neurobiology

- Objective : Investigating the neuroprotective properties of this compound.

- Methodology : Neuronal cultures were exposed to oxidative stress with and without this compound.

- Results : The compound demonstrated a protective effect against neuronal death, with an increase in cell viability by approximately 30%.

Safety and Toxicity

Evaluating the safety profile is essential for any compound intended for therapeutic use. Studies have indicated that this compound has a favorable toxicity profile at therapeutic doses but further research is necessary to establish long-term safety.

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 146012639?

- Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population: Specific biological systems or molecular targets of CID 146012638.

- Intervention: Mechanisms of action or biochemical interactions.

- Outcome: Quantifiable effects (e.g., binding affinity, enzymatic inhibition).

Q. What strategies are effective for conducting a literature review on this compound?

- Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries.

- Use specialized databases like PubMed, SciFinder, and Reaxys to filter studies by experimental parameters (e.g., assay type, concentration ranges).

- Track citations of seminal papers to identify foundational and emerging research .

Q. How should I design experiments to validate hypotheses about this compound’s activity?

- Adopt a modular approach :

- In vitro assays (e.g., enzyme inhibition, cell viability) to establish baseline activity.

- In silico modeling (docking, MD simulations) to predict binding modes.

- Include controls for false positives (e.g., counterscreens for aggregation-based artifacts).

Advanced Research Questions

Q. How can I resolve contradictions in published data on this compound’s efficacy?

- Perform meta-analysis to identify variables influencing discrepancies (e.g., buffer conditions, cell lines).

- Replicate critical experiments under standardized conditions, using orthogonal assays (e.g., SPR vs. ITC for binding kinetics).

- Apply statistical models (e.g., Bayesian inference) to assess whether differences are biologically significant or methodological artifacts .

Q. What methodologies are recommended for optimizing this compound’s experimental parameters?

- Use Design of Experiments (DoE) to systematically vary factors like pH, temperature, and solvent composition.

- Analyze responses (e.g., solubility, stability) via response surface methodology (RSM) to identify optimal conditions.

- Validate findings with dose-response curves and selectivity profiling against related targets .

Q. How can I integrate multi-omics data to study this compound’s systemic effects?

- Combine transcriptomics, proteomics, and metabolomics datasets using pathway enrichment tools (e.g., KEGG, STRING).

- Apply machine learning (e.g., random forests, neural networks) to identify biomarkers or off-target interactions.

- Cross-reference with clinical databases (e.g., ClinicalTrials.gov ) to contextualize findings in disease models .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to sharing data on this compound?

- Ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing data in repositories like ChEMBL or PubChem.

- Cite prior work transparently and disclose conflicts of interest (e.g., funding sources, intellectual property).

- For human-derived data, follow institutional review board (IRB) protocols and GDPR/CCPA standards .

Q. How should I address limitations in data availability for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.